2-{4-[4-(pyridin-2-yl)pyrimidin-2-yl]phenoxy}-N-[(thiophen-2-yl)methyl]acetamide
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Overview
Description
2-{4-[4-(pyridin-2-yl)pyrimidin-2-yl]phenoxy}-N-[(thiophen-2-yl)methyl]acetamide is a complex organic compound that features a pyridine and pyrimidine moiety linked through a phenoxy group, with an acetamide side chain attached to a thiophene ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-fibrotic and anti-tumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[4-(pyridin-2-yl)pyrimidin-2-yl]phenoxy}-N-[(thiophen-2-yl)methyl]acetamide typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized by reacting 2-aminopyridine with appropriate aldehydes or ketones under acidic conditions.
Linking the Phenoxy Group: The phenoxy group is introduced through a nucleophilic aromatic substitution reaction, where the pyrimidine derivative reacts with a phenol derivative in the presence of a base.
Attachment of the Acetamide Side Chain: The acetamide side chain is attached via an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Incorporation of the Thiophene Ring: The thiophene ring is introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-{4-[4-(pyridin-2-yl)pyrimidin-2-yl]phenoxy}-N-[(thiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid, halogens.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
2-{4-[4-(pyridin-2-yl)pyrimidin-2-yl]phenoxy}-N-[(thiophen-2-yl)methyl]acetamide has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Investigated for its ability to inhibit specific enzymes or proteins involved in disease pathways.
Medicine: Explored for its anti-fibrotic and anti-tumor properties, showing potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-{4-[4-(pyridin-2-yl)pyrimidin-2-yl]phenoxy}-N-[(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-2-yl)pyrimidine derivatives: These compounds share the pyridine and pyrimidine core and have been studied for similar biological activities.
Thiophene-containing acetamides: These compounds feature the thiophene ring and acetamide side chain, showing potential in medicinal chemistry.
Uniqueness
2-{4-[4-(pyridin-2-yl)pyrimidin-2-yl]phenoxy}-N-[(thiophen-2-yl)methyl]acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
2-[4-(4-pyridin-2-ylpyrimidin-2-yl)phenoxy]-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2S/c27-21(25-14-18-4-3-13-29-18)15-28-17-8-6-16(7-9-17)22-24-12-10-20(26-22)19-5-1-2-11-23-19/h1-13H,14-15H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSUEYYJCRFVPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OCC(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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